molecular formula C5H7BrF2O B6240587 3-(bromomethyl)-3-(difluoromethyl)oxetane CAS No. 2168383-54-6

3-(bromomethyl)-3-(difluoromethyl)oxetane

Cat. No. B6240587
CAS RN: 2168383-54-6
M. Wt: 201
InChI Key:
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Description

3-(bromomethyl)-3-(difluoromethyl)oxetane, also known as BMDFMO, is a synthetic compound with a wide range of applications in scientific research. This compound has been studied for its unique properties and potential applications in both organic and inorganic chemistry. BMDFMO is a highly versatile compound and has been used in a variety of experiments, ranging from organic synthesis to biochemistry.

Scientific Research Applications

3-(bromomethyl)-3-(difluoromethyl)oxetane has been used in a variety of scientific research applications. It has been used in organic synthesis, as a reagent for the synthesis of other compounds. It has also been used as a catalyst for the synthesis of polymers, as well as for the synthesis of heterocyclic compounds. In addition, 3-(bromomethyl)-3-(difluoromethyl)oxetane has been used in biochemistry, as a reagent for the synthesis of proteins and DNA. It has also been used in the synthesis of pharmaceuticals and other bioactive compounds. Furthermore, 3-(bromomethyl)-3-(difluoromethyl)oxetane has been used in the synthesis of nanomaterials, as well as for the synthesis of nanostructures.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-3-(difluoromethyl)oxetane is not fully understood, but it is believed to involve a number of steps. The first step involves the formation of a covalent bond between the bromomethyl group and the difluoromethyl group. This covalent bond is believed to be responsible for the stability of the compound. The second step involves the formation of a new molecule, which is believed to be responsible for the reactivity of the compound. Finally, the third step involves the formation of a new bond between the bromomethyl and difluoromethyl groups, which is believed to be responsible for the stability of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(bromomethyl)-3-(difluoromethyl)oxetane are not yet fully understood. However, it is believed that 3-(bromomethyl)-3-(difluoromethyl)oxetane may have a number of beneficial effects on the body. For example, it has been suggested that 3-(bromomethyl)-3-(difluoromethyl)oxetane may have antioxidant and anti-inflammatory properties, as well as the ability to reduce the risk of certain types of cancer. Additionally, 3-(bromomethyl)-3-(difluoromethyl)oxetane has been suggested to have an effect on the metabolism of certain compounds, such as cholesterol and triglycerides.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(bromomethyl)-3-(difluoromethyl)oxetane in laboratory experiments include its high reactivity and its low cost. Additionally, 3-(bromomethyl)-3-(difluoromethyl)oxetane is a highly stable compound, which makes it ideal for use in a variety of experiments. The main limitation of using 3-(bromomethyl)-3-(difluoromethyl)oxetane in laboratory experiments is its toxicity. 3-(bromomethyl)-3-(difluoromethyl)oxetane is a highly toxic compound, and as such, it must be handled with caution and proper safety protocols must be followed.

Future Directions

There are a number of potential future directions for research involving 3-(bromomethyl)-3-(difluoromethyl)oxetane. One potential direction is the development of new synthesis methods for the compound. Additionally, research could be conducted to further understand the biochemical and physiological effects of 3-(bromomethyl)-3-(difluoromethyl)oxetane. Furthermore, research could be conducted to develop new applications for 3-(bromomethyl)-3-(difluoromethyl)oxetane, such as in the synthesis of nanomaterials or in the synthesis of pharmaceuticals. Finally, research could be conducted to develop new methods for the safe handling of 3-(bromomethyl)-3-(difluoromethyl)oxetane in laboratory experiments.

Synthesis Methods

3-(bromomethyl)-3-(difluoromethyl)oxetane can be synthesized through a variety of methods, including the Williamson ether synthesis, the Friedel-Crafts alkylation, and the alkylation reaction. The most common method of synthesis is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. In this method, the alkoxide is reacted with a bromoalkane to produce the desired product. The Friedel-Crafts alkylation is another method which involves the reaction of an alkyl halide with an aromatic ring. Finally, the alkylation reaction involves the reaction of an alkyl halide with an alkyl group to produce the desired compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-(bromomethyl)-3-(difluoromethyl)oxetane can be achieved through a multi-step process involving the conversion of starting materials to intermediates and ultimately to the final product. The key steps in the synthesis pathway include the preparation of difluoromethyl oxetane, bromination of the intermediate, and deprotection of the final product.", "Starting Materials": [ "2,2-difluoroethyl acetate", "sodium hydride", "1,2-epoxybutane", "hydrogen bromide", "acetic acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Preparation of difluoromethyl oxetane", "a. React 2,2-difluoroethyl acetate with sodium hydride in THF to form the corresponding enolate", "b. Add 1,2-epoxybutane to the reaction mixture and stir at room temperature for 24 hours", "c. Quench the reaction with acetic acid and extract the product with ethyl acetate", "d. Wash the organic layer with water, dry over sodium sulfate, and concentrate under reduced pressure to obtain difluoromethyl oxetane", "Step 2: Bromination of the intermediate", "a. Dissolve difluoromethyl oxetane in anhydrous hydrogen bromide and stir at room temperature for 24 hours", "b. Quench the reaction with sodium bicarbonate and extract the product with ethyl acetate", "c. Wash the organic layer with water, dry over sodium sulfate, and concentrate under reduced pressure to obtain 3-(bromomethyl)-3-(difluoromethyl)oxetane", "Step 3: Deprotection of the final product", "a. Dissolve 3-(bromomethyl)-3-(difluoromethyl)oxetane in a mixture of acetic acid and water", "b. Add sodium chloride to the reaction mixture and stir at room temperature for 24 hours", "c. Extract the product with ethyl acetate and wash the organic layer with water", "d. Dry over sodium sulfate and concentrate under reduced pressure to obtain the final product" ] }

CAS RN

2168383-54-6

Product Name

3-(bromomethyl)-3-(difluoromethyl)oxetane

Molecular Formula

C5H7BrF2O

Molecular Weight

201

Purity

95

Origin of Product

United States

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